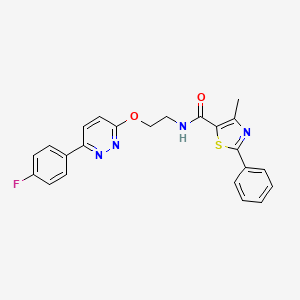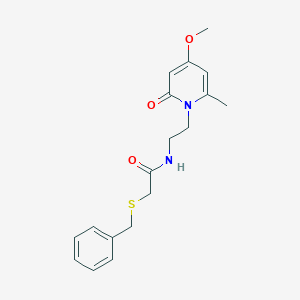![molecular formula C14H7F3N4O4S B2391299 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 477708-91-1](/img/structure/B2391299.png)
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound notable for its unique chemical structure. This compound integrates a nitrophenyl group, a thiazole ring, and a trifluoromethyl pyrazole moiety, positioning it as a point of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Common starting materials include 3-nitrobenzaldehyde and thioamide, which undergo cyclization to form the thiazole ring. Subsequent reactions introduce the trifluoromethyl group and complete the pyrazole ring, culminating in the carboxylic acid functionality. Each step often requires precise control of reaction conditions—like temperature, pH, and the use of catalysts—to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production might involve continuous flow chemistry techniques to enhance efficiency and scalability. Optimizations in solvent use, reaction time, and purification methods are critical to achieve a cost-effective process.
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitro derivatives.
Reduction: : Reduction of the nitro group to an amine is a common transformation.
Substitution: : Electrophilic aromatic substitution reactions may occur, particularly on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly employs hydrogenation with catalysts like palladium on carbon or chemical reducing agents like iron and hydrochloric acid.
Substitution: : Utilizes reagents such as halogens for halogenation or nitrating agents for nitration.
Major Products
From Oxidation: : Nitro derivatives or carboxylic acids.
From Reduction: : Corresponding amine derivatives.
From Substitution: : Halogenated or nitrated products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as a precursor or intermediate in the synthesis of more complex molecules, leveraging its functional groups for diverse chemical transformations.
Biology and Medicine: : Its unique structural features allow for potential applications in drug design, acting on specific biological targets. Its trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, is particularly valuable.
Industry: : The compound's properties can be harnessed in the development of agrochemicals, dyes, and materials science, contributing to advances in these sectors.
Wirkmechanismus
The compound’s effects are predominantly governed by its interactions at the molecular level, specifically targeting pathways where its functional groups can participate in binding or catalysis. The nitrophenyl and trifluoromethyl groups facilitate interactions with enzymes and receptors, modulating their activity and leading to observable biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to the combination of the nitrophenyl, thiazole, and trifluoromethyl pyrazole moieties, a structural arrangement not commonly found in simpler analogs.
Similar Compounds: : Compounds like 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid (lacking the trifluoromethyl group) or 1-[4-(2,4-dinitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (with additional nitro groups) can be compared in terms of reactivity and application, with each variation offering distinct advantages based on their specific chemical properties.
Eigenschaften
IUPAC Name |
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4O4S/c15-14(16,17)11-9(12(22)23)5-18-20(11)13-19-10(6-26-13)7-2-1-3-8(4-7)21(24)25/h1-6H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMGZSQPCSPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-isobutyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391216.png)
![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)

![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
